ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate
Description
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate (CAS: 37890-99-6) is a thiourea-derived carbamate compound characterized by a pyridine ring substituted with a methyl group at the 5-position. Its molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 239.30 g/mol . The structure comprises a carbamothioyl (-NHCOS-) group bridging an ethyl carbamate moiety and the 5-methylpyridin-2-yl ring.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-5-4-7(2)6-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIALEDDVUZGYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate typically involves the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Preparation of 5-methyl-2-aminopyridine: This compound is synthesized through the condensation of acetaldehyde and ammonia, followed by cyclization.
Reaction with ethyl isothiocyanatoformate: The 5-methyl-2-aminopyridine is then reacted with ethyl isothiocyanatoformate under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Oxidation Reactions
The carbamothioyl (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in polar solvents like ethanol or acetonitrile.
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Conditions : Room temperature (20–25°C) for sulfoxides; elevated temperatures (50–60°C) for sulfones.
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Products :
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Sulfoxide derivative: (m/z: 255.09 [M+H]⁺)
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Sulfone derivative: (m/z: 271.08 [M+H]⁺)
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Key Findings :
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Oxidation selectivity depends on reaction duration and stoichiometry of the oxidizing agent .
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Sulfoxides show enhanced solubility in aqueous media compared to the parent compound .
Reduction Reactions
The thioamide group (-N-C=S) is susceptible to reduction, yielding thiol or amine derivatives:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Conditions : Reflux (60–70°C) under inert atmosphere.
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Products :
Comparative Data :
| Reducing Agent | Reaction Time (h) | Yield (%) | Major Product |
|---|---|---|---|
| NaBH₄ | 6 | 52 | Thiol |
| LiAlH₄ | 4 | 68 | Amine |
Substitution Reactions
The pyridine ring’s 5-methyl group participates in electrophilic aromatic substitution (EAS), while the carbamothioyl group undergoes nucleophilic substitution:
Pyridine Ring Substitution
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Nitration :
Carbamothioyl Group Substitution
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Nucleophilic Attack :
Key Mechanistic Insight :
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Substitution at the carbamothioyl group follows a concerted SN² pathway, as evidenced by kinetic studies .
Cyclization and Heterocycle Formation
Under acidic conditions, intramolecular cyclization generates fused thiazole derivatives:
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Reagents : Glacial acetic acid with sodium acetate.
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Conditions : 70–80°C for 10 hours.
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Product :
Biological Relevance :
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Cyclized products exhibit improved antimicrobial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) .
Comparative Reactivity with Analogues
Industrial-Scale Optimization
Scientific Research Applications
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Carbamothioyl Carbamates
Ethyl N-[(5-Nitro-2-pyridinyl)carbamothioyl]carbamate (CAS: 1395493-33-0)
- Molecular Formula : C₉H₁₀N₄O₄S
- Molecular Weight : 270.27 g/mol
- This substitution may influence solubility, stability, and interaction with biological targets .
Ethyl (5-Bromopyridin-2-yl)carbamothioylcarbamate (CAS: 1010120-60-1)
- Molecular Formula : C₉H₁₀BrN₃O₂S
- Molecular Weight : 304.16 g/mol
- Bromine’s bulky nature may also sterically hinder interactions compared to the smaller methyl group .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Properties/Activities |
|---|---|---|---|---|
| Ethyl N-[(5-Methylpyridin-2-yl)carbamothioyl]carbamate | C₁₀H₁₃N₃O₂S | 239.30 | -CH₃ (5) | Moderate lipophilicity; unexplored bioactivity |
| Ethyl N-[(5-Nitro-2-pyridinyl)carbamothioyl]carbamate | C₉H₁₀N₄O₄S | 270.27 | -NO₂ (5) | Enhanced electrophilicity; potential mutagenicity |
| Ethyl (5-Bromopyridin-2-yl)carbamothioylcarbamate | C₉H₁₀BrN₃O₂S | 304.16 | -Br (5) | Increased steric bulk; possible halogen bonding |
Simple Carbamate Analogs
Ethyl Carbamate (Urethane)
- Molecular Formula: C₃H₇NO₂
- Molecular Weight : 89.09 g/mol
- Key Differences: Lacks the pyridine and thiourea moieties. Ethyl carbamate is a known carcinogen and mutagen, with studies showing its presence in fermented foods and beverages. Its toxicity is attributed to metabolic activation to vinyl carbamate epoxide .
Vinyl Carbamate
- Molecular Formula: C₃H₅NO₂
- Molecular Weight : 87.08 g/mol
- Key Differences: The vinyl group increases electrophilicity, making it ~10–50× more carcinogenic than ethyl carbamate in murine models. It directly forms DNA adducts without requiring metabolic activation .
Comparative Toxicity Table
| Compound Name | Carcinogenic Potency (Relative to Ethyl Carbamate) | Mutagenicity (Salmonella Assay) | Metabolic Activation Required |
|---|---|---|---|
| Ethyl Carbamate | 1× (Baseline) | Non-mutagenic | Yes (via cytochrome P-450) |
| Vinyl Carbamate | 10–50× | Mutagenic (TA100, TA1535) | No |
| This compound | Unknown | Not tested | Likely (structural analogy) |
Research Implications and Gaps
- Toxicity Profile: While ethyl carbamate’s carcinogenicity is well-documented, the pyridine-thiourea derivatives require explicit toxicological evaluation. The thiourea moiety itself is associated with hepatotoxicity in some contexts, necessitating caution .
- Applications : Derivatives like the nitro- and bromo-substituted analogs could serve as lead compounds for kinase inhibitors or antimicrobial agents, leveraging pyridine’s role in heterocyclic drug design .
Biological Activity
Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
This compound is synthesized through the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. This reaction typically occurs under controlled conditions to ensure high yield and purity. The structural formula can be represented as follows:
- IUPAC Name : Ethyl [(5-methyl-2-pyridinyl)amino]carbothioylcarbamate
- Molecular Formula : C10H13N3O2S
- Molecular Weight : 241.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamothioyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit growth .
| Strain | IC50 (µM) |
|---|---|
| MRSA | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
3.2 Anticancer Activity
This compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.0 |
| A549 | 30.0 |
These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) activity and cell cycle arrest in the S phase .
3.3 Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
4. Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against MRSA biofilms. The compound was found to significantly reduce biofilm formation at concentrations below its cytotoxic threshold, indicating a potential role in treating resistant bacterial infections .
Case Study 2: Inhibition of Cancer Cell Proliferation
In a comparative study involving several thiourea derivatives, this compound exhibited superior anticancer activity against MCF-7 cells compared to structurally similar compounds, highlighting its potential as a lead compound for further development .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued investigation into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves sequential steps: (i) preparation of the 5-methylpyridin-2-amine precursor, (ii) thiocarbamoylation using thiophosgene or a thiourea derivative, and (iii) carbamate formation via reaction with ethyl chloroformate. Key conditions include anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–5°C for thiocarbamoylation), and catalysts like triethylamine to neutralize HCl byproducts. Yields are sensitive to moisture and reaction time .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), thiocarbamoyl group (δ 10–12 ppm for NH), and ethyl carbamate (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
- HRMS : Confirm molecular ion [M+H]+ with exact mass matching C10H12N3O2S (calc. 254.0698).
- FT-IR : Identify thiourea C=S stretch (1200–1250 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹).
Cross-validation with computational tools (e.g., Gaussian for NMR prediction) reduces ambiguity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies using HPLC or LC-MS reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the carbamate group occurs, forming ethanol and thiourea derivatives.
- Basic conditions (pH > 9) : Degradation via nucleophilic attack on the thiocarbamoyl sulfur.
- Thermal stability : Decomposes above 150°C; store at −20°C in inert atmospheres. Kinetic studies (Arrhenius plots) guide storage protocols .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, stoichiometry of thiophosgene). For example, a 2^3 factorial design identified excess thiophosgene (1.5 eq) and low-temperature (−10°C) as critical for suppressing thiourea dimerization .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How can discrepancies between experimental and computational NMR data be resolved?
- Methodological Answer :
- Solvent effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity.
- Conformational analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) identify dominant rotamers influencing chemical shifts.
- Experimental validation : Use NOESY to confirm spatial proximity of protons (e.g., ethyl carbamate CH2 to pyridine H6) .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase or protease) to measure binding kinetics (ka, kd).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with substituents at the pyridine 5-position (e.g., Cl, NO2) and compare IC50 values in enzyme inhibition assays.
- QSAR modeling : Employ CoMFA or CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) descriptors with activity. For example, electron-withdrawing groups on pyridine enhance thiocarbamoyl electrophilicity, improving target engagement .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay validation : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays. For instance, low solubility in PBS may reduce apparent activity in cellular assays.
- Counter-screening : Test against related off-target enzymes (e.g., CYP450 isoforms) to rule out non-specific effects.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, using statistical tools like Grubb’s test for outlier detection .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
